molecular formula C15H17N3O B11727159 3-amino-4-(dimethylamino)-N-phenylbenzamide

3-amino-4-(dimethylamino)-N-phenylbenzamide

Cat. No.: B11727159
M. Wt: 255.31 g/mol
InChI Key: VNILCBBQUZOUGT-UHFFFAOYSA-N
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Description

3-amino-4-(dimethylamino)-N-phenylbenzamide is an organic compound with a complex structure that includes both amino and dimethylamino functional groups attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-4-(dimethylamino)-N-phenylbenzamide typically involves multi-step organic reactions. One common method is the reaction of 3-amino-4-(dimethylamino)benzoic acid with aniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired benzamide . The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure high yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the process, especially when dealing with potentially hazardous reagents . Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-amino-4-(dimethylamino)-N-phenylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-amino-4-(dimethylamino)-N-phenylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can activate certain pathways by binding to receptors on the cell surface . The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-amino-4-(dimethylamino)-N-phenylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C15H17N3O

Molecular Weight

255.31 g/mol

IUPAC Name

3-amino-4-(dimethylamino)-N-phenylbenzamide

InChI

InChI=1S/C15H17N3O/c1-18(2)14-9-8-11(10-13(14)16)15(19)17-12-6-4-3-5-7-12/h3-10H,16H2,1-2H3,(H,17,19)

InChI Key

VNILCBBQUZOUGT-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2)N

Origin of Product

United States

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